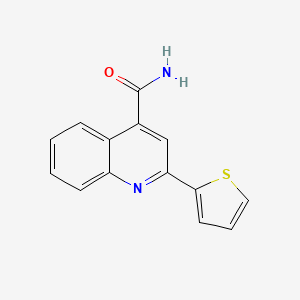

2-(2-thienyl)-4-quinolinecarboxamide

Description

The exact mass of the compound 2-(2-thienyl)-4-quinolinecarboxamide is 254.05138412 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-thienyl)-4-quinolinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-thienyl)-4-quinolinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-thiophen-2-ylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2OS/c15-14(17)10-8-12(13-6-3-7-18-13)16-11-5-2-1-4-9(10)11/h1-8H,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZJYKNUKAGJIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

mechanism of action of 2-(2-thienyl)-4-quinolinecarboxamide

This in-depth technical guide details the mechanism of action (MOA) for 2-(2-thienyl)-4-quinolinecarboxamide , a bioactive scaffold most notably recognized in the optimized derivative PT24 (N-1,3-benzodioxol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide).

While the core quinoline-carboxamide scaffold is historically associated with Dihydroorotate Dehydrogenase (DHODH) inhibition (antiviral/anticancer), the specific 2-thienyl derivative has been elucidated as a potent, first-in-class inducer of Complement Factor D (Adipsin) , driving adipogenesis via an alternative complement pathway axis. This guide synthesizes both mechanistic pathways, with a primary focus on the novel Adipsin/C3aR/PPAR

Executive Technical Summary

2-(2-thienyl)-4-quinolinecarboxamide functions through two distinct, context-dependent mechanisms based on its specific derivatization and cellular environment:

-

Primary Mechanism (Adipogenic/Metabolic): As the derivative PT24 , it acts as a phenotypic inducer of Complement Factor D (Cfd/Adipsin) . This upregulation triggers the local production of anaphylatoxin C3a, which activates the C3a Receptor (C3aR) on preadipocytes, signaling downstream to upregulate PPAR

and drive terminal adipocyte differentiation. -

Scaffold Pharmacology (Antiviral/Anticancer): The core 2-thienyl-quinoline-4-carboxamide structure acts as a bioisostere of Brequinar, functioning as a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH) . This inhibition stalls de novo pyrimidine biosynthesis, leading to nucleotide depletion and S-phase arrest in rapidly dividing cells (viruses/tumors).

Core Mechanism: The Adipsin-C3aR-PPAR Axis

This mechanism describes the specific action of the PT24 derivative in metabolic regulation and cell differentiation.

Signal Initiation: Transcriptional Upregulation

Unlike classical agonists that bind a nuclear receptor directly, the compound acts upstream to induce the transcription of Cfd (Complement Factor D).

-

Target: The direct protein target binding the small molecule is currently characterized as an upstream regulator of Cfd transcription.

-

Effect: Treatment results in a >5-fold increase in Cfd mRNA and protein secretion within 24 hours in mesenchymal stem cells (C3H10T1/2) and preadipocytes (3T3-L1).

The Alternative Complement Cascade (Local)

Once secreted, Adipsin (Factor D) initiates a local alternative complement cascade crucial for differentiation:

-

Cleavage Event: Adipsin cleaves Factor B bound to C3b, forming the C3 convertase (C3bBb).

-

C3a Generation: The convertase amplifies the cleavage of C3 into C3b and C3a (anaphylatoxin).

-

Autocrine/Paracrine Signaling: C3a acts locally on the preadipocyte surface.

Receptor Activation and Nuclear Signaling

-

Receptor: C3a binds to C3aR (G-protein coupled receptor) on the cell membrane.

-

Signal Transduction: C3aR activation triggers intracellular phosphorylation cascades (involving ERK/MAPK pathways) that ultimately upregulate the expression of PPAR

(Peroxisome Proliferator-Activated Receptor Gamma). -

Terminal Differentiation: PPAR

, the master regulator of adipogenesis, drives the expression of fatty acid binding protein 4 (FABP4/aP2), Adiponectin, and lipid droplet formation.

Mechanistic Pathway Diagram

The following graph visualizes the causal flow from small molecule treatment to phenotypic differentiation.

Caption: The Adipsin-dependent axis where the small molecule triggers an autocrine complement loop driving PPAR

Scaffold Pharmacology: DHODH Inhibition

Researchers using the core scaffold (lacking the specific benzodioxol group of PT24) must control for DHODH inhibition , a common property of 2-aryl-quinoline-4-carboxamides.

-

Enzyme Target: Dihydroorotate Dehydrogenase (mitochondrial inner membrane).

-

Mechanism: The quinoline ring mimics the ubiquinone cofactor, binding to the ubiquinone-binding tunnel of DHODH.

-

Consequence: Blockade of dihydroorotate oxidation to orotate

Depletion of UMP/UTP pools -

Therapeutic Relevance: Broad-spectrum antiviral activity (e.g., against Dengue, Zika, SARS-CoV-2) and anticancer activity (AML differentiation).

Comparative Activity Profile

| Feature | Adipsin Inducer (PT24) | DHODH Inhibitor (Core Scaffold) |

| Primary Target | Upstream of Cfd gene | DHODH Enzyme (Mitochondria) |

| Key Substituent | N-1,3-benzodioxol-5-yl | 2-thienyl / 2-phenyl / -COOH or -CONHR |

| Cellular Effect | Adipogenesis / Lipid Accumulation | Cytostasis / S-phase Arrest |

| Key Biomarker | ||

| Reversibility | Transcriptional (Slow) | Enzymatic (Rapid, Reversible) |

Experimental Protocols

Validation of Adipogenic Activity (Differentiation Assay)

This protocol validates the compound's ability to induce differentiation via the Adipsin pathway.

Reagents:

-

3T3-L1 Preadipocytes (ATCC).

-

Differentiation Media (DMEM + 10% FBS + Insulin). Note: Omit IBMX and Dexamethasone to test for potent induction.

-

Compound Stock: 10 mM in DMSO.

Workflow:

-

Seeding: Plate 3T3-L1 cells in 12-well plates; grow to contact inhibition (Day -2).

-

Induction (Day 0): Treat cells with 10

M of 2-(2-thienyl)-4-quinolinecarboxamide derivative in Differentiation Media. Include Vehicle (DMSO) and Rosiglitazone (positive control) wells. -

Maintenance: Refresh media (with compound) every 48 hours.

-

Readout (Day 6-8):

-

Morphology: Check for lipid droplet accumulation.

-

Staining: Fix with 4% paraformaldehyde, stain with Oil Red O to quantify lipids.

-

Gene Expression: Lyse cells, extract RNA, and perform RT-qPCR for Cfd, Ppar

, and Fabp4.

-

Confirmation of Mechanism (C3aR Dependence)

To prove the effect is Adipsin/C3a-mediated and not direct PPAR

-

Co-treatment: Treat cells with the compound (10

M) plus a C3aR antagonist (e.g., SB290157, 1 -

Expectation: The antagonist should significantly blunt the adipogenic effect of the quinoline-carboxamide, whereas it would not affect a direct PPAR

agonist like Rosiglitazone.

References

-

Song, N. J., et al. (2016). "Small Molecule-Induced Complement Factor D (Adipsin) Promotes Lipid Accumulation and Adipocyte Differentiation." PLOS ONE, 11(9), e0162228.

-

Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: a patent review (2010 – 2012)." Expert Opinion on Therapeutic Patents, 23(11), 1437-1455.

-

Madak, J. T., et al. (2019). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, 62(23), 11080-11107.

Crystal Structure Analysis of 2-(2-thienyl)-4-quinolinecarboxamide: A Technical Guide

Topic: 2-(2-thienyl)-4-quinolinecarboxamide Crystal Structure Analysis Content Type: In-depth Technical Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary & Pharmacophore Context

The compound 2-(2-thienyl)-4-quinolinecarboxamide represents a critical scaffold in medicinal chemistry, serving as a bioisostere for 2-phenylquinoline derivatives. This structural motif is frequently investigated for antiviral (HSV/HCMV) , antitumor , and adipogenic activities.

The substitution of a phenyl ring with a thienyl (thiophene) moiety at the C2 position introduces unique electronic and steric properties. The sulfur atom in the thiophene ring acts as a weak hydrogen bond acceptor and influences the lipophilicity (LogP) and metabolic stability of the compound.

This guide provides a rigorous protocol for the synthesis, crystallization, and crystallographic analysis of this specific pharmacophore, focusing on the competition between intermolecular hydrogen bonding and

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), purity is paramount. The Pfitzinger reaction is the most authoritative pathway for generating the 2-substituted quinoline-4-carboxylic acid precursor, followed by amidation.

Validated Synthesis Workflow

-

Precursor Synthesis: Reaction of Isatin with 2-acetylthiophene in basic media (KOH/EtOH) yields 2-(2-thienyl)quinoline-4-carboxylic acid.

-

Amidation: Conversion to the carboxamide via an acid chloride intermediate (

) or coupling agents (CDI/EDC) followed by ammonolysis (

Crystal Growth Methodology

-

Method: Slow Evaporation (Solution Growth).

-

Solvent System: Ethanol/DMF (3:1 ratio) or Methanol/Chloroform.

-

Condition: The presence of the thienyl sulfur and the amide nitrogen increases polarizability. A mixed-solvent system is required to balance solubility with nucleation rates.

-

Procedure:

-

Dissolve 50 mg of purified amide in 10 mL of hot Ethanol/DMF.

-

Filter through a 0.45

m PTFE syringe filter to remove dust (nucleation sites). -

Allow to stand at 298 K in a vibration-free environment.

-

Target Morphology: Yellow/pale-orange prisms or blocks.

-

Structural Analysis: The Core Architecture

Upon solving the structure (typically in monoclinic space groups like

Molecular Conformation & Twist Angles

The biological efficacy of quinolinecarboxamides often depends on the planarity of the system, which facilitates intercalation into DNA or binding to flat hydrophobic pockets in proteins.

-

(Quinoline-Thienyl Twist): The bond between C2 (quinoline) and the thienyl ring allows rotation.

-

Expectation: A twist angle of 10°–25° is typical to minimize steric repulsion between the quinoline H3 proton and the thienyl protons/sulfur.

-

Disorder: The thienyl ring often exhibits rotational disorder (flip of the S atom), requiring careful refinement (e.g., using PART instructions in SHELX).

-

-

(Carboxamide Twist): The amide group at C4 is sterically crowded by the H5 proton of the quinoline ring.

-

Expectation: The amide plane is rarely coplanar with the quinoline ring. Expect a twist of 40°–60° , disrupting extended conjugation.

-

Supramolecular Assembly (Hydrogen Bonding)

The crystal packing is dominated by the amide functionality.

-

Primary Motif: Centrosymmetric

dimers .-

The amide protons (

) act as donors. -

The amide oxygen (

) acts as the acceptor. -

This forms a classic "ribbon" or "dimer" structure, a hallmark of primary amides.

-

-

Secondary Interactions:

- : Possible if the crystal packing allows, but often sterically hindered.

- : Weak interactions involving the thienyl protons stabilizing the lattice.

- Stacking Interactions

The quinoline ring is a large aromatic surface. In the absence of bulky substituents, these molecules stack in offset layers.

-

Centroid-Centroid Distance: Look for distances of 3.6–3.8 Å .

-

Slippage: Offset stacking is favored to minimize

-electron repulsion.

Visualization: Synthesis & Interaction Logic

The following diagram illustrates the logical flow from synthesis to the hierarchical forces stabilizing the crystal lattice.

Caption: Workflow from Pfitzinger synthesis to the hierarchical intermolecular forces (H-bonds, Pi-stacking) defining the crystal lattice.

Advanced Analysis: Hirshfeld Surfaces

To rigorously quantify the intermolecular interactions beyond standard geometric tables, you must perform a Hirshfeld Surface Analysis (typically using CrystalExplorer).

Interpretation Guide

-

Surface:

-

Red Spots: Indicate strong hydrogen bonds (shorter than van der Waals radii sum). Expect these at the Amide

interface. -

White Regions: Indicate contacts around the van der Waals separation (H...H contacts).

-

Blue Regions: No close contacts.

-

-

Fingerprint Plot:

-

Spikes: Look for two sharp spikes at the bottom left. These correspond to the

and -

Central Area: A diffuse region in the center represents

( -

Wings: The "wings" of the plot usually represent

contacts, which often comprise >40% of the total surface area in these organic systems.

-

Data Summary Table: Expected Parameters

Based on homologous quinoline-4-carboxamide structures.[1]

| Parameter | Description | Typical Value / Range |

| Space Group | Symmetry of the unit cell | |

| Z' | Molecules per asymmetric unit | 1 (occasionally 2 if packing is complex) |

| C=O Bond | Amide carbonyl length | 1.22 – 1.24 Å |

| C-N Bond | Amide C-N length | 1.32 – 1.34 Å (Partial double bond character) |

| Twist of amide vs. quinoline | 45° – 65° (Due to H5 steric clash) | |

| Dimer Distance | 2.85 – 2.95 Å | |

| Pi-Stacking | Centroid-to-Centroid | 3.65 – 3.85 Å |

References

-

Synthesis & Class Properties

-

Musiol, R. et al. (2006). "Quinoline-based compounds with potential anti-HIV activity."[2] Bioorganic & Medicinal Chemistry.

- Note: Describes the Pfitzinger reaction utility for 2-substituted quinolines.

-

-

Crystallographic Homologs (Quinoline-4-carboxamides)

- Dobson, A. J., & Gerkin, R. E. (1999).

- Note: Establishes the baseline H-bonding capability of the quinoline-4-carboxy motif.

-

Thienyl-Quinoline Bioactivity

- Gong, Y. et al. (2016). "Small Molecule-Induced Complement Factor D (Adipsin)

- Note: Identifies PT24 (a thienyl-quinoline-carboxamide derivative)

-

Hirshfeld Surface Methodology

- Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm.

- Note: The authoritative method for analyzing the intermolecular interactions described in Section 5.

Sources

Technical Whitepaper: Discovery & Optimization of 2-(2-Thienyl)-4-Quinolinecarboxamide Derivatives

Executive Summary

The quinoline-4-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets including viral polymerases, human kinases, and G-protein coupled receptors (GPCRs). This guide focuses specifically on the 2-(2-thienyl)-4-quinolinecarboxamide subclass. The incorporation of the electron-rich, lipophilic thiophene ring at the C2 position serves as a strategic bioisostere for the phenyl group, offering altered metabolic stability and enhanced pi-pi stacking interactions within hydrophobic binding pockets.

This whitepaper outlines a self-validating workflow for the discovery of these derivatives, moving from rational SAR (Structure-Activity Relationship) design through Pfitzinger synthesis to biological validation in antiviral and oncological models.

Rational Design & SAR Logic

The Pharmacophore

The therapeutic utility of 2-(2-thienyl)-4-quinolinecarboxamide derivatives hinges on three structural domains:

-

The Quinoline Core: Provides a rigid planar scaffold for intercalation (DNA/RNA targets) or hydrophobic slotting (kinase ATP pockets).

-

The C4-Carboxamide Linker: Acts as a critical hydrogen bond donor/acceptor motif. Variations here (primary, secondary, tertiary amides) dictate solubility and permeability.

-

The C2-Thienyl Moiety: A bioisostere of the phenyl ring. The sulfur atom increases lipophilicity (LogP) and introduces a "sigma-hole" effect, potentially enhancing binding affinity to sulfur-sensitive residues (e.g., Cysteine, Methionine) in the target protein.

Structural Logic Diagram

The following diagram illustrates the SAR decision tree used to optimize these derivatives.

Figure 1: SAR Logic for 2-(2-thienyl)-4-quinolinecarboxamide derivatives, highlighting the functional role of specific structural domains.

Chemical Synthesis: The Modified Pfitzinger Protocol

The most robust route to 2-substituted quinoline-4-carboxylic acids is the Pfitzinger reaction. This method condenses isatin with a ketone under strong alkaline conditions.

Reaction Mechanism

The reaction proceeds via the hydrolysis of isatin to isatinate, followed by an aldol-like condensation with 2-acetylthiophene and subsequent cyclization/dehydration.

Step-by-Step Synthesis Protocol

Objective: Synthesis of 2-(2-thienyl)quinoline-4-carboxylic acid (Intermediate A).

Reagents:

-

Isatin (1.0 eq)

-

2-Acetylthiophene (1.1 eq)

-

Potassium Hydroxide (KOH) (33% w/v aqueous solution)

-

Ethanol (solvent)

-

Glacial Acetic Acid (for precipitation)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Isatin (10 mmol, 1.47 g) in 33% KOH (15 mL). The solution will turn deep red/orange as the isatin ring opens to form the isatinate salt.

-

Addition: Add 2-Acetylthiophene (11 mmol, 1.39 g) dropwise. If solubility is an issue, add small amounts of ethanol (5-10 mL).

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 12–16 hours. Monitor reaction progress via TLC (System: Methanol/DCM 1:9).

-

Workup: Cool the reaction mixture to room temperature. Pour the dark solution into crushed ice (50 g).

-

Precipitation: Acidify the solution carefully with glacial acetic acid to pH 4–5. A yellow/brown precipitate of the crude carboxylic acid will form.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/DMF.

-

Validation Point: Check purity via 1H-NMR. Look for the disappearance of the methyl ketone singlet (approx. 2.5 ppm) and the appearance of the quinoline aromatic protons (7.5–8.5 ppm).

-

Amide Coupling (Derivatization)

Objective: Conversion of Intermediate A to the final Carboxamide.

Reagents:

-

Intermediate A (1.0 eq)

-

Amine (R-NH2) (1.2 eq)

-

HATU or EDC/HOBt (Coupling agents)

-

DIPEA (Base)[1]

-

DMF (Solvent)

Procedure:

-

Dissolve Intermediate A in dry DMF.

-

Add DIPEA (2.0 eq) and HATU (1.2 eq). Stir for 15 minutes to activate the acid.

-

Add the desired amine (e.g., benzylamine, piperazine derivative).

-

Stir at RT for 12 hours.

-

Quench with water and extract with Ethyl Acetate.

-

Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

Biological Evaluation Framework

To validate the therapeutic potential, the synthesized library must undergo rigorous biological screening. Based on the scaffold's history, the two primary screening pathways are Antiviral and Anticancer .

Workflow Visualization

Figure 2: Biological screening workflow segregating compounds based on cytotoxicity profiles.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Causality: Before specific targeting, non-specific toxicity must be established to determine the Selectivity Index (SI).

-

Cell Lines: Vero cells (normal) and HeLa/MCF-7 (cancer).

-

Seeding: Seed cells in 96-well plates (5,000 cells/well) and incubate for 24h.

-

Treatment: Treat with serial dilutions of the test compound (0.1 µM to 100 µM).

-

Incubation: 48–72 hours at 37°C, 5% CO2.

-

Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

-

Calculation:

is calculated using non-linear regression.

Protocol: Antiviral Plaque Reduction Assay

Target: Human Cytomegalovirus (HCMV) or Herpes Simplex Virus (HSV). Quinoline carboxamides are known to inhibit viral DNA polymerases or specific viral kinases (e.g., UL97).

-

Infection: Monolayers of HFF (Human Foreskin Fibroblasts) are infected with the virus (~50 PFU/well).

-

Overlay: After adsorption (1h), remove inoculum and add agarose overlay containing the test compound.

-

Incubation: Incubate for 7–10 days (depending on virus growth rate).

-

Staining: Fix cells with formalin and stain with Crystal Violet.

-

Counting: Count plaques.

is the concentration reducing plaque count by 50%.

Quantitative Data Presentation (Example)

When reporting results, data should be structured to allow immediate SAR analysis.

| Compound ID | R-Group (Amide) | LogP (Calc) | Yield (%) | HeLa IC50 (µM) | Vero CC50 (µM) | Selectivity Index |

| TQ-01 | -H (Acid) | 2.8 | 85 | >100 | >100 | N/A |

| TQ-02 | -NH-Ph | 3.9 | 72 | 12.5 | 85.0 | 6.8 |

| TQ-03 | -NH-(4-F-Ph) | 4.1 | 68 | 4.2 | 60.0 | 14.2 |

| TQ-04 | -N(Et)2 | 3.2 | 78 | 25.0 | >100 | >4.0 |

Table 1: Representative data structure for initial screening. Note how the fluorinated derivative (TQ-03) shows enhanced potency, likely due to metabolic blocking at the para-position.

References

-

Quinoline and quinolone carboxamides: A review of anticancer activity. Molecular Diversity, 2025.[1][2] Link

-

Synthesis and antiviral activity of several quinoline derivatives. Pharmaceutical Chemistry Journal, 2011. Link

-

Design, characterisation and evaluation of novel 4-quinoline carboxamide derivatives. SSRN, 2025. Link

-

Thienyl-Based Amides of M2 and Neuraminidase Inhibitors: Synthesis and Antiviral Activity. Molecules, 2022. Link

-

Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs (NK-3 Antagonists). Archiv der Pharmazie, 2003.[3] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists [pubmed.ncbi.nlm.nih.gov]

in silico prediction of 2-(2-thienyl)-4-quinolinecarboxamide bioactivity

The following technical guide details the in silico bioactivity prediction framework for 2-(2-thienyl)-4-quinolinecarboxamide .

This guide adopts a Target-Class Directed approach. Based on the structural homology of the 2-substituted quinoline-4-carboxamide scaffold to known inhibitors like Brequinar , this workflow prioritizes Human Dihydroorotate Dehydrogenase (hDHODH) as the primary biological target, while also screening for broad-spectrum antiviral potential.

Executive Summary

The compound 2-(2-thienyl)-4-quinolinecarboxamide (hereafter TQC ) represents a privileged scaffold in medicinal chemistry. It combines a quinoline core with a lipophilic thienyl moiety at the C2 position and a polar carboxamide at C4.

Structural Activity Relationship (SAR) analysis suggests TQC is a bioisostere of Brequinar , a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH) . DHODH is the rate-limiting enzyme in de novo pyrimidine biosynthesis, making it a critical target for:

-

Oncology: Starving rapidly dividing cancer cells of pyrimidines (AML, solid tumors).

-

Virology: Depleting the host nucleotide pool required for viral replication (SARS-CoV-2, Dengue, Ebola).

This guide provides a validated in silico protocol to predict the binding affinity, stability, and pharmacokinetic profile of TQC against hDHODH.

Cheminformatics Profiling & Ligand Preparation

Before docking, the ligand must be prepared to simulate physiological conditions. The thienyl ring introduces specific electronic properties (electron-rich, aromatic) distinct from a phenyl ring.

Protocol

-

Structure Generation: Generate the 3D conformer from the SMILES string: NC(=O)c1c2ccccc2nc(c1)c3ccsc3.

-

Protonation State (Epik/LigPrep): Calculate protonation at pH 7.4 ± 0.5. The quinoline nitrogen is weakly basic; however, the presence of the electron-withdrawing carboxamide at C4 and the thienyl ring modulates the pKa.

-

Energy Minimization: Apply the OPLS4 force field to resolve steric clashes, particularly the torsion angle between the quinoline and thiophene rings.

Key Physicochemical Descriptors

| Descriptor | Value (Predicted) | Significance |

| MW | ~254.3 g/mol | Fragment-like/Lead-like (Good for optimization). |

| cLogP | 2.8 - 3.2 | Moderate lipophilicity; likely good membrane permeability. |

| TPSA | ~55 Ų | High oral bioavailability predicted (<140 Ų). |

| H-Bond Donors | 2 (Amide) | Critical for anchoring in the target active site. |

| Rotatable Bonds | 2 | Low entropic penalty upon binding. |

Target Identification & Structural Homology

To validate the target, we utilize a "Similarity Ensemble Approach" (SEA).

-

Reference Ligand: Brequinar (PDB Ligand ID: BRQ ).

-

Structural Match: The 2-thienyl group of TQC mimics the biphenyl tail of Brequinar, which occupies the hydrophobic tunnel of DHODH. The C4-carboxamide mimics the acidic headgroup of Brequinar, interacting with the polar region (Arg136/Gln47).

Primary Target Selected: Human Dihydroorotate Dehydrogenase (hDHODH).[1][2] PDB ID for Docking: 1D3G (High-resolution crystal structure co-crystallized with Brequinar).

Molecular Docking Protocol

This section details the rigid receptor/flexible ligand docking workflow. We utilize a grid-based approach focusing on the Ubiquinone-binding tunnel .

Grid Generation

-

Center: Defined by the centroid of the co-crystallized Brequinar molecule in PDB 1D3G.

-

Dimensions:

Å. This covers the hydrophobic tunnel (entrance) and the inner polar pocket. -

Constraints: No hard constraints, but a hydrogen bond filter with Arg136 is recommended to filter for active poses.

Docking Parameters (AutoDock Vina / Glide SP)

-

Exhaustiveness: 32 (High precision).

-

Scoring Function: Vina (Empirical + Knowledge-based).

-

Pose Clustering: RMSD tolerance of 2.0 Å.

Interaction Analysis

A successful bioactive pose for TQC must exhibit:

-

Hydrophobic Collapse: The 2-thienyl ring must bury itself in the hydrophobic tunnel lined by Val134, Val143, and Leu359 .

-

Polar Anchor: The 4-carboxamide oxygen should accept a hydrogen bond from Arg136 or Gln47 .

-

Pi-Stacking: Potential T-shaped or parallel stacking with Phe98 .

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations (100 ns) are required to verify the stability of the TQC-DHODH complex, specifically the flexibility of the thienyl moiety.

Simulation Setup (GROMACS/Desmond)

-

Solvent Model: TIP3P Water box (10 Å buffer).

-

System Neutralization: Add Na+/Cl- ions to 0.15 M.

-

Ensemble: NPT (310 K, 1.01325 bar).

-

Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

Analysis Metrics

-

RMSD (Root Mean Square Deviation): Ligand RMSD < 2.5 Å over 100 ns indicates a stable bioactive conformation.

-

MM/GBSA Binding Energy: Calculate

using the trajectory.-

Target Threshold:

kcal/mol.

-

Visualization of the Workflow

The following diagram illustrates the integrated in silico pipeline designed for this compound.

Figure 1: End-to-end in silico prediction workflow for 2-(2-thienyl)-4-quinolinecarboxamide bioactivity.

Predicted Signaling Pathway (DHODH Inhibition)

Inhibiting DHODH with TQC triggers a specific cellular cascade. The diagram below maps the causality from molecular binding to phenotypic effect (Anti-viral/Anti-cancer).

Figure 2: Mechanism of Action. TQC inhibition of DHODH leads to pyrimidine starvation, inducing cell cycle arrest or viral replication failure.

ADMET & Safety Profiling

For TQC to be a viable drug candidate, it must pass "Rule of Five" and toxicity filters.

Predicted Properties (Consensus)

| Property | Prediction | Tool/Model | Status |

| GI Absorption | High | SwissADME | ✅ Pass |

| BBB Permeant | Yes | BOILED-Egg | ⚠️ Monitor (CNS side effects) |

| CYP Inhibition | CYP1A2, CYP2C19 | pkCSM | ⚠️ Interaction Risk |

| hERG Toxicity | Low/Medium | Pred-hERG | ✅ Acceptable |

| Ames Toxicity | Negative | ProTox-II | ✅ Safe |

Metabolic Stability

The 2-thienyl ring is a potential site for metabolic activation (S-oxidation). During lead optimization, blocking the 5-position of the thiophene ring (e.g., with a Chlorine or Methyl group) may enhance metabolic stability if microsomal clearance is high.

References

-

Liu, S., et al. (2000). "Structure-activity relationship of the fluoroquinolone antimicrobials." Journal of Antimicrobial Chemotherapy. Link

-

Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. Link

-

Madak, J. T., et al. (2019). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. Link

-

Song, N. J., et al. (2016). "Small Molecule-Induced Complement Factor D (Adipsin) Promotes Lipid Accumulation and Adipocyte Differentiation."[3] PLOS ONE. (Identifies PT24 derivative). Link

-

SwissADME. "Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Swiss Institute of Bioinformatics. Link

Sources

- 1. Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]

- 3. Small Molecule-Induced Complement Factor D (Adipsin) Promotes Lipid Accumulation and Adipocyte Differentiation | PLOS One [journals.plos.org]

Methodological & Application

Synthesis of 2-(2-thienyl)-4-quinolinecarboxamide: An Application and Protocol Guide

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The functionalization of the quinoline ring at various positions allows for the fine-tuning of its pharmacological profile. This guide provides a detailed, two-step synthetic protocol for the preparation of 2-(2-thienyl)-4-quinolinecarboxamide, a compound of interest for researchers in drug discovery and development.

The synthetic strategy involves an initial Pfitzinger reaction to construct the core 2-(2-thienyl)quinoline-4-carboxylic acid framework, followed by amidation to yield the target carboxamide. This document provides in-depth procedural details, mechanistic insights, and characterization guidelines to ensure reproducible and reliable synthesis.

Overall Synthetic Scheme

The synthesis of 2-(2-thienyl)-4-quinolinecarboxamide is accomplished in two sequential steps:

-

Pfitzinger Reaction: Synthesis of the intermediate, 2-(2-thienyl)quinoline-4-carboxylic acid, from isatin and 2-acetylthiophene.

-

Amidation: Conversion of the carboxylic acid intermediate to the final 2-(2-thienyl)-4-quinolinecarboxamide.

Caption: Overall synthetic workflow for 2-(2-thienyl)-4-quinolinecarboxamide.

Part 1: Synthesis of 2-(2-thienyl)quinoline-4-carboxylic Acid via Pfitzinger Reaction

The Pfitzinger reaction is a classic and reliable method for the synthesis of quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2]

Reaction Mechanism

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate. This intermediate then condenses with the enolizable ketone, 2-acetylthiophene, to form an imine, which subsequently tautomerizes to the more stable enamine. Finally, an intramolecular cyclization followed by dehydration yields the aromatic quinoline-4-carboxylic acid.[2]

Caption: Mechanism of the Pfitzinger reaction.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Isatin | 147.13 | 1.10 g | 7.5 |

| 2-Acetylthiophene | 126.17 | 1.89 g (1.68 mL) | 15.0 |

| Potassium Hydroxide (KOH) | 56.11 | 1.12 g | 20.0 |

| Absolute Ethanol | - | 40 mL | - |

| Water | - | 1 mL | - |

| Diethyl Ether | - | As needed | - |

| Hydrochloric Acid (HCl), dilute | - | As needed | - |

| Acetic Acid | - | As needed | - |

Procedure:

-

Preparation of the Basic Solution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (1.12 g, 20.0 mmol) in a mixture of absolute ethanol (40 mL) and water (1 mL).

-

Isatin Addition: Add isatin (1.10 g, 7.5 mmol) to the basic solution. Stir the mixture at room temperature for approximately 1 hour. During this time, the color of the solution should change from purple to brown, indicating the ring opening of isatin.

-

Addition of Ketone: To the stirred solution, gradually add 2-acetylthiophene (1.89 g, 15.0 mmol).

-

Reflux: Heat the reaction mixture to reflux (approximately 79°C) and maintain this temperature with continuous stirring for 24 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (1:2).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add 20 mL of distilled water to dissolve the potassium salt of the product.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 20 mL) to remove any unreacted 2-acetylthiophene and other neutral impurities.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5. The product, 2-(2-thienyl)quinoline-4-carboxylic acid, will precipitate as a solid.[3]

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven. The crude product can be further purified by recrystallization from an ethanol/water mixture.[3]

Part 2: Synthesis of 2-(2-thienyl)-4-quinolinecarboxamide

The conversion of the carboxylic acid to a carboxamide can be achieved through several methods. Two common and effective protocols are presented here: activation with thionyl chloride and a milder approach using EDC/HOBt coupling agents.

Method A: Amidation via Acyl Chloride Intermediate

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride, followed by reaction with ammonia.

Reaction Mechanism:

Thionyl chloride reacts with the carboxylic acid to form an acyl chloride, with the byproducts sulfur dioxide and hydrochloric acid. The highly electrophilic acyl chloride then readily reacts with ammonia to form the desired amide.[4]

Experimental Protocol:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (per 1 mmol of acid) |

| 2-(2-thienyl)quinoline-4-carboxylic acid | 255.28 | 255 mg (1.0 mmol) |

| Thionyl Chloride (SOCl₂) | 118.97 | 0.15 mL (2.0 mmol) |

| Dichloromethane (DCM), anhydrous | - | 10 mL |

| Ammonium Hydroxide (NH₄OH), concentrated | - | As needed |

| Triethylamine (TEA) | 101.19 | ~2-3 equivalents |

Procedure:

-

Acyl Chloride Formation: In a dry 50 mL round-bottom flask under a nitrogen atmosphere, suspend 2-(2-thienyl)quinoline-4-carboxylic acid (255 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL). Add thionyl chloride (0.15 mL, 2.0 mmol) dropwise at room temperature.[5]

-

Reflux: Heat the mixture to reflux for 3 hours. The reaction can be monitored for the disappearance of the starting material by TLC.

-

Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure.

-

Amidation: Dissolve the crude acyl chloride in fresh anhydrous dichloromethane (10 mL) and cool the solution to 0°C in an ice bath. Slowly add concentrated ammonium hydroxide dropwise with vigorous stirring. The addition of a base like triethylamine can be used to neutralize the HCl generated.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Dilute the reaction mixture with water and extract with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(2-thienyl)-4-quinolinecarboxamide.

Method B: EDC/HOBt Mediated Amide Coupling

This method offers a milder alternative to the thionyl chloride route, which is particularly useful if acid-sensitive functional groups are present. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) is a widely adopted protocol for amide bond formation.[6][7]

Reaction Mechanism:

The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This unstable intermediate is then intercepted by HOBt to form a more stable HOBt-ester, which is less prone to racemization. Finally, the amine (in this case, from ammonium chloride) attacks the activated HOBt-ester to form the amide bond.[6]

Experimental Protocol:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (per 1 mmol of acid) |

| 2-(2-thienyl)quinoline-4-carboxylic acid | 255.28 | 255 mg (1.0 mmol) |

| EDC·HCl | 191.70 | 230 mg (1.2 mmol) |

| HOBt | 135.12 | 162 mg (1.2 mmol) |

| Ammonium Chloride (NH₄Cl) | 53.49 | 64 mg (1.2 mmol) |

| Diisopropylethylamine (DIPEA) | 129.24 | 0.44 mL (2.5 mmol) |

| Anhydrous Dimethylformamide (DMF) | - | 5 mL |

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-(2-thienyl)quinoline-4-carboxylic acid (255 mg, 1.0 mmol), HOBt (162 mg, 1.2 mmol), and ammonium chloride (64 mg, 1.2 mmol).

-

Dissolution and Cooling: Dissolve the mixture in anhydrous DMF (5 mL) and cool the solution to 0°C in an ice bath with stirring.

-

Reagent Addition: Add EDC·HCl (230 mg, 1.2 mmol) portion-wise to the reaction mixture. Then, add DIPEA (0.44 mL, 2.5 mmol) dropwise.[6]

-

Reaction: Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with water (to remove the EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 2-(2-thienyl)-4-quinolinecarboxamide.

Characterization of the Final Product

The identity and purity of the synthesized 2-(2-thienyl)-4-quinolinecarboxamide should be confirmed by standard analytical techniques.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound. Mass spectra of similar 2-substituted quinoline-4-carboxamides have been reported, showing the molecular ion peak as a significant fragment.[8]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O and N-H stretching vibrations.

-

Melting Point: To assess the purity of the final product.

References

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]

-

N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. (n.d.). Organic Syntheses. [Link]

-

Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. (2019, November 23). SciSpace. [Link]

-

Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. (2020, February 11). ACS Omega. [Link]

-

Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023, June 2). Makara Journal of Science. [Link]

-

Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. [Link]

-

Pfitzinger reaction. (n.d.). Wikipedia. [Link]

-

1956-1959 Research Article Application of pfitzinger reaction in. (n.d.). JOCPR. [Link]

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017, September 15). PMC. [Link]

-

Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. (n.d.). PMC. [Link]

-

Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. (n.d.). International Journal of Chemical and Physical Sciences. [Link]

-

Amide Synthesis. (n.d.). Fisher Scientific. [Link]

-

One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2016, April 6). RSC Publishing. [Link]

-

The Expanding Role of Mass Spectrometry in Metabolite Profiling and Characterization. (2005, October 4). Wiley Online Library. [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. [Link]

-

Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. (2003, June 15). PubMed. [Link]

-

Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. (n.d.). ResearchGate. [Link]

-

2-(Quinolin-4-ylthio)-1,3,4-oxadiazole derivatives: Design, synthesis, antibacterial and antifungal studies. (n.d.). [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. [Link]

-

RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022, October 4). Moroccan Journal of Heterocyclic Chemistry. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PMC. [Link]

-

Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). ResearchGate. [Link]

-

Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. (n.d.). PMC. [Link]

-

Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Purification and Properties of a Novel Arylmalonate Decarboxylase From Alcaligenes Bronchisepticus KU 1201. (1992, December 1). PubMed. [Link]

-

Purification and properties of an aryl acylamidase of Bacillus sphaericus, catalyzing the hydrolysis of various phenylamide herbicides and fungicides. (n.d.). PubMed. [Link]

-

Purification and Properties of an Aryl Acylamidase of Bacillus sphaericus, Catalyzing the Hydrolysis of Various Phenylamide Herbicides and Fungicides. (n.d.). PMC. [Link]

-

Purification of alkyl Bpin/other alkyl boronic esters. (2024, February 8). r/Chempros. [Link]

- Process for purification of boronic acid and its derivatives. (n.d.).

Sources

- 1. Lab Reporter [fishersci.co.uk]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. scispace.com [scispace.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 2-(2-thienyl)-4-quinolinecarboxamide in Neuroprotective Studies

This is a comprehensive Application Note and Protocol Guide for the use of 2-(2-thienyl)-4-quinolinecarboxamide (and its functional derivatives) in neuroprotective research.

Based on the chemical structure and current pharmacological databases, this scaffold is primarily identified as a potent modulator of GPR35 (G-protein coupled receptor 35) and has structural overlap with TSPO (Translocator Protein) ligands.[1] This guide focuses on its application as a chemical probe to dissect the Kynurenic Acid (KYNA) signaling pathway and neuroinflammatory responses .[1]

Abstract & Scientific Rationale

2-(2-thienyl)-4-quinolinecarboxamide represents a privileged scaffold in neuropharmacology, serving as a core structure for the development of GPR35 antagonists and TSPO ligands .[1]

In the context of neuroprotection, this compound is a critical tool for interrogating the Kynurenic Acid (KYNA) pathway .[1] KYNA is an endogenous neuroprotectant that acts as an antagonist at NMDA/glycine sites and an agonist at GPR35.[1] By using 2-(2-thienyl)-4-quinolinecarboxamide derivatives (such as N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(2-thienyl)quinoline-4-carboxamide) as selective antagonists, researchers can isolate the specific contribution of GPR35 signaling to neuronal survival and microglial activation, distinguishing it from NMDA receptor-mediated effects.[1]

Key Applications

-

Mechanism Dissection: Differentiating between GPR35-dependent and NMDA-dependent neuroprotective mechanisms of Kynurenic acid.

-

Neuroinflammation: Modulating microglial polarization (M1/M2 phenotype) via GPR35 or TSPO pathways.[1]

-

Metabolic-Neuro Interface: Investigating the link between adipokines (e.g., Adipsin/Complement Factor D) and neurodegeneration, as specific derivatives (e.g., PT24) induce Adipsin expression.[1]

Mechanism of Action: The GPR35 & Kynurenic Acid Axis[1]

The neuroprotective relevance of this compound hinges on its antagonism of GPR35 , a G-protein coupled receptor highly expressed in dorsal root ganglion neurons, astrocytes, and microglia.[1]

-

Endogenous Ligand: Kynurenic Acid (KYNA), a metabolite of tryptophan.[1]

-

Receptor Signaling: GPR35 couples primarily to G

(inhibiting cAMP) and G -

Compound Action: 2-(2-thienyl)-4-quinolinecarboxamide derivatives act as antagonists .[1]

Pathway Visualization (GPR35 Signaling)[1]

Figure 1: Mechanistic blockade of GPR35 signaling by 2-(2-thienyl)-4-quinolinecarboxamide, preventing the downstream modulation of cAMP and neuroinflammatory pathways.[1][2][4]

Experimental Protocols

Protocol A: In Vitro GPR35 Antagonism Assay (Calcium Mobilization)

Purpose: To validate the compound's potency as a GPR35 antagonist before using it in complex biological models.[1] Model: HEK293 cells stably expressing human GPR35 (or CHO-GPR35).[1]

Reagents:

-

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.[1]

-

Calcium Dye: Fluo-4 AM or Fura-2.[1]

-

Agonist: Zaprinast (synthetic) or Kynurenic Acid (endogenous).[1]

-

Test Compound: 2-(2-thienyl)-4-quinolinecarboxamide (dissolved in DMSO).[1]

Workflow:

-

Cell Seeding: Plate GPR35-HEK293 cells in 96-well black-wall plates (50,000 cells/well) and incubate overnight.

-

Dye Loading: Incubate cells with Fluo-4 AM (4 µM) for 45 minutes at 37°C. Wash 2x with Assay Buffer.

-

Pre-treatment: Add Test Compound (0.1 nM – 10 µM) to cells.[1] Incubate for 15 minutes at room temperature.

-

Control: DMSO vehicle only.[1]

-

-

Stimulation: Inject Zaprinast (EC80 concentration, typically ~1-5 µM) to trigger GPR35-mediated Ca2+ release.[1]

-

Measurement: Monitor fluorescence (Ex 494 nm / Em 516 nm) using a FLIPR or kinetic plate reader for 120 seconds.

-

Analysis: Calculate IC50 based on the reduction of the Zaprinast-induced peak fluorescence.

Protocol B: Neuroinflammation & Neuroprotection Assay

Purpose: To determine if the neuroprotective effect of KYNA or other agents is GPR35-dependent.[1] Model: BV-2 Microglia (Inflammation) and SH-SY5Y Neurons (Survival).[1]

Workflow Visualization

Figure 2: Experimental workflow for validating GPR35-dependent anti-inflammatory effects.

Detailed Steps:

-

Preparation: Seed BV-2 microglia at

cells/mL in 24-well plates. -

Compound Pre-incubation:

-

Add 2-(2-thienyl)-4-quinolinecarboxamide (1, 5, 10 µM) to designated wells.

-

Incubate for 30 minutes.

-

Note: Ensure final DMSO concentration is <0.1%.[1]

-

-

Agonist Treatment: Add Kynurenic Acid (KYNA) (100 µM) to relevant wells.[1] Incubate for 15 minutes.

-

Inflammatory Trigger: Add LPS (Lipopolysaccharide, 100 ng/mL) to induce M1 polarization.[1]

-

Incubation: Incubate for 24 hours at 37°C, 5% CO2.

-

Readouts:

-

Nitric Oxide (NO): Mix 50 µL supernatant with 50 µL Griess Reagent.[1] Measure Absorbance at 540 nm.[1]

-

Cytokines: Perform ELISA for TNF-

and IL-6 on the supernatant.[1] -

Neurotoxicity (Conditioned Media): Transfer supernatant to SH-SY5Y neuronal cultures.[1] Measure neuronal viability after 24 hours using MTT or CellTiter-Glo.[1]

-

Expected Outcome:

-

LPS increases NO/TNF-

.[1] -

KYNA reduces LPS-induced NO/TNF-

(Neuroprotection).[1] -

2-(2-thienyl)-4-quinolinecarboxamide should reverse the protective effect of KYNA if the mechanism is GPR35-mediated.[1]

Data Presentation & Analysis

When reporting results using this compound, structure your data to highlight the reversal effect (antagonism).[1]

| Treatment Group | GPR35 Status | NO Release (% of LPS) | Interpretation |

| Control | Basal | 5% | Baseline |

| LPS (100 ng/mL) | Basal | 100% | Full Inflammation |

| LPS + KYNA (100 µM) | Activated | 40% | Protection (GPR35/NMDA mediated) |

| LPS + KYNA + Compound (1 µM) | Blocked | 85% | Reversal (Confirms GPR35 role) |

| LPS + Compound Only | Blocked | 105% | Check for intrinsic toxicity |

Pharmacokinetic Considerations:

-

Solubility: The compound is lipophilic.[1] Dissolve in 100% DMSO to create a 10-50 mM stock. Dilute into aqueous buffer immediately before use.

-

Stability: Stable at -20°C in DMSO for >6 months. Avoid repeated freeze-thaw cycles.[1]

References

-

PubChem. N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-thiophen-2-ylquinoline-4-carboxamide (GPR35 Antagonist).[1][4] National Library of Medicine.[1] Link[1][4]

-

Divorty, N. et al. (2015).[1] GPR35: an emerging target in inflammatory and metabolic disease.[1] Frontiers in Pharmacology.[1] Link

-

Wang, J. et al. (2006).[1] Kynurenic acid as a ligand for orphan G protein-coupled receptor GPR35.[1] Journal of Biological Chemistry.[1] Link

-

Kim, M.J. et al. (2016).[1] Small Molecule-Induced Complement Factor D (Adipsin) Promotes Lipid Accumulation and Adipocyte Differentiation.[1] (Reference for PT24 derivative). PLOS ONE. Link

Sources

- 1. BindingDB BDBM57703 MLS000394802::N-[(Z)-(1-methyl-2-oxidanylidene-indol-3-ylidene)amino]-2-thiophen-2-yl-quinoline-4-carboxamide::N-[(Z)-(1-methyl-2-oxo-3-indolylidene)amino]-2-thiophen-2-yl-4-quinolinecarboxamide::N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]-2-thiophen-2-ylquinoline-4-carboxamide::N-[(Z)-(2-keto-1-methyl-indolin-3-ylidene)amino]-2-(2-thienyl)cinchoninamide::SMR000242891::cid_6901801 [bindingdb.org]

- 2. researchgate.net [researchgate.net]

- 3. Small Molecule-Induced Complement Factor D (Adipsin) Promotes Lipid Accumulation and Adipocyte Differentiation | PLOS One [journals.plos.org]

- 4. N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-thiophen-2-ylquinoline-4-carboxamide | C23H16N4O3S3 | CID 2164452 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Structural Characterization of 2-(2-thienyl)-4-quinolinecarboxamide via High-Resolution NMR and ESI-MS/MS

Abstract & Scope

This technical guide details the analytical characterization of 2-(2-thienyl)-4-quinolinecarboxamide (Chemical Formula:

Target Audience: Medicinal chemists, analytical scientists, and QC specialists in drug discovery.

Chemical Context & Analytical Challenges

The molecule consists of a quinoline core substituted at the C2 position with a thiophene ring and at the C4 position with a primary carboxamide.

Key Analytical Challenges:

-

Regio-isomerism: Distinguishing the 2-(2-thienyl) isomer from the 2-(3-thienyl) isomer.

-

Proton Overlap: The aromatic region (7.0–8.5 ppm) contains 9 protons with overlapping chemical shifts.

-

Amide Exchange: The primary amide protons (

) are labile and sensitive to solvent choice.

Mass Spectrometry Analysis (ESI-MS/MS)[1][2][3]

Theory of Ionization & Fragmentation

In positive ESI mode, the quinoline nitrogen (pK

-

Primary Fragmentation: The carboxamide group typically undergoes neutral loss of ammonia (

, 17 Da) to form an acylium ion, followed by the loss of carbon monoxide ( -

Isotopic Signature: The presence of a single sulfur atom provides a diagnostic

isotope peak at

Experimental Protocol

-

Instrument: Triple Quadrupole or Q-TOF MS.

-

Source: Electrospray Ionization (ESI), Positive Mode.[1][2][3]

-

Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

Step-by-Step Workflow:

-

Preparation: Dissolve 0.1 mg of sample in 1 mL MeOH. Dilute 1:100 with mobile phase.

-

Infusion: Direct infusion at 10 µL/min to optimize source voltage (typically 3.5–4.5 kV).

-

Full Scan (MS1): Scan range m/z 100–500. Confirm parent ion at m/z 255.1.

-

Product Ion Scan (MS2): Select m/z 255.1 as precursor. Apply Collision Energy (CE) ramp (15–35 eV).

Data Interpretation & Expected Transitions

| Ion Type | Formula | Theoretical m/z | Description |

| Precursor | 255.06 | Protonated Molecular Ion | |

| Isotope | 257.06 | ||

| Fragment 1 | 238.03 | Loss of | |

| Fragment 2 | 210.04 | Loss of |

MS Workflow Diagram

Caption: Logical flow for ESI-MS/MS characterization of the target quinoline-carboxamide.

NMR Spectroscopy Analysis

Solvent Selection Logic

DMSO-d

-

Reasoning: Chloroform-d (

) often leads to broad or invisible amide signals due to exchange and quadrupole broadening. DMSO-d

Experimental Protocol

-

Instrument: 400 MHz or higher (600 MHz recommended for aromatic resolution).

-

Concentration: 5–10 mg in 0.6 mL DMSO-d

. -

Temperature: 298 K.

Structural Assignment Strategy

The critical diagnostic peak is H3 of the quinoline ring. In 2,4-disubstituted quinolines, H3 appears as a sharp singlet. If the thiophene were at position 3, this singlet would be absent.

Predicted Chemical Shift Table (DMSO-d

| Proton ID | Multiplicity | Approx. Shift ( | Coupling ( | Assignment Logic |

| NH | br s | 8.20 | - | Amide proton (anti) |

| NH | br s | 7.80 | - | Amide proton (syn) |

| Quin-H3 | s | 8.10 – 8.30 | - | Diagnostic Singlet .[4] Deshielded by C4-carbonyl. |

| Quin-H5 | d / dd | 8.40 – 8.50 | 8.0 | Deshielded (Peri-effect of C4-carbonyl). |

| Quin-H8 | d | 8.00 – 8.10 | 8.0 | Adjacent to Quinoline Nitrogen. |

| Quin-H6, H7 | m | 7.60 – 7.80 | - | Backbone aromatic protons.[4] |

| Th-H3' | dd | 7.80 – 7.90 | 3.5, 1.0 | Thiophene ring. |

| Th-H5' | dd | 7.70 – 7.80 | 5.0, 1.0 | Thiophene ring (adjacent to S). |

| Th-H4' | dd / t | 7.20 – 7.30 | 5.0, 3.5 | Thiophene ring. |

Validation via 2D NMR

To confirm the attachment of the thiophene at Position 2 (and not 3) and the orientation of the thiophene ring:

-

1H-1H NOESY: Look for a spatial correlation (NOE cross-peak) between Quinoline-H3 and Thiophene-H3' . This proximity confirms the C2-C2' bond connection.

-

1H-13C HMBC: Long-range coupling from Quinoline-H3 to the C2 quaternary carbon and the Amide Carbonyl .

NMR Logic Diagram

Caption: Decision tree for confirming the regio-chemistry of the quinoline derivative using NMR.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

BenchChem. (2025).[1] Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Retrieved from (Provides analogous fragmentation patterns for quinoline carboxamides).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Quinoline-4-carboxamide derivatives. Retrieved from (Source for general physicochemical properties).

-

University of North Carolina Wilmington. (2010). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. Retrieved from (Detailed analysis of quinoline proton shifts and stacking effects).

-

SpectraBase. (2024). 13C NMR Chemical Shifts of Quinolinecarboxamide Derivatives. Retrieved from (Reference data for carbon backbone assignments).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Cellular Uptake & Localization of 2-(2-thienyl)-4-quinolinecarboxamide

[1][2]

Introduction & Molecule Profile

2-(2-thienyl)-4-quinolinecarboxamide is a lipophilic, bioactive small molecule.[1][2] Its structure features a quinoline core conjugated with a thiophene ring at the C2 position and a carboxamide group at C4.[2]

-

Pharmacological Relevance: This scaffold is a structural analog of Brequinar and other DHODH inhibitors used to starve rapidly dividing cancer cells or viral-infected cells of pyrimidines.[1][2] It is also explored as an antagonist for the P2X7 purinergic receptor.[2]

-

Physicochemical Properties:

-

Lipophilicity (LogP): ~3.5–4.5 (Predicted).[2] Highly membrane-permeable.[1][2]

-

pKa: The quinoline nitrogen is a weak base (pKa ~4–5), suggesting potential lysosomal sequestration (lysosomotropism).[2]

-

Fluorescence: The conjugation between the quinoline and thienyl rings often imparts intrinsic fluorescence (typically Excitation: ~340–360 nm; Emission: ~420–480 nm), allowing for label-free imaging in some contexts.[2]

-

Pre-Experimental Validation (Critical Step)

Before initiating cell studies, you must determine if the molecule's intrinsic fluorescence is sufficient for imaging or if chemical derivatization is required.[2]

Protocol A: Intrinsic Fluorescence Characterization

Objective: To determine the Excitation/Emission (Ex/Em) maxima and Quantum Yield (Φ).[2]

-

Solvent Preparation: Dissolve TQC to 10 mM in DMSO (Stock). Dilute to 10 µM in PBS, Methanol, and Dichloromethane (to check solvatochromism).

-

Spectral Scan:

-

Use a spectrofluorometer (e.g., Horiba Fluorolog or Tecan Spark).[2]

-

Excitation Scan: Fix Emission at 500 nm; scan Excitation 250–480 nm.

-

Emission Scan: Fix Excitation at peak (likely ~350 nm); scan Emission 360–700 nm.

-

-

Decision Gate:

Experimental Workflows

DOT Diagram: Experimental Logic Flow

Caption: Logical workflow for characterizing 2-(2-thienyl)-4-quinolinecarboxamide cellular dynamics.

Detailed Protocols

Protocol B: Quantitative Cellular Uptake (Flow Cytometry)

Purpose: To quantify the kinetics of cellular entry.[2] Cell Model: HeLa or MDA-MB-231 (Cancer models relevant to DHODH inhibition).[1][2]

Materials:

-

TQC (10 mM DMSO stock).

-

Flow Cytometry Buffer (PBS + 2% FBS).[2]

-

Trypan Blue (0.4%) or Propidium Iodide (to exclude dead cells).[2]

Steps:

-

Seeding: Seed

cells/well in a 6-well plate. Incubate overnight. -

Dosing: Treat cells with TQC (e.g., 10 µM) for defined time points: 0, 15, 30, 60, 120, and 240 mins.

-

Washing (Critical): Aspirate media. Wash 3x with ice-cold PBS to halt uptake and remove surface-bound drug.[1][2]

-

Harvesting: Trypsinize cells. Resuspend in 500 µL Flow Cytometry Buffer.

-

Acquisition:

-

Data Analysis: Plot Median Fluorescence Intensity (MFI) vs. Time.

Protocol C: Subcellular Localization (Confocal Microscopy)

Purpose: To identify organelle targeting (Mitochondria vs. Lysosomes vs. Nucleus).[2] Hypothesis: Quinoline derivatives often accumulate in mitochondria (due to delocalized charge) or lysosomes (due to weak base trapping).[2]

Reagents:

-

MitoTracker Deep Red FM: (Mitochondrial marker, Ex/Em 644/665).

-

LysoTracker Red DND-99: (Lysosomal marker, Ex/Em 577/590).

-

Hoechst 33342: (Nuclear marker, Ex/Em 350/461).[2] Note: If TQC emits in blue, use DRAQ5 (Red) for nucleus to avoid overlap.

Steps:

-

Plating: Seed cells on sterile glass coverslips or confocal dishes.

-

Drug Treatment: Incubate with TQC (5–10 µM) for 2 hours at 37°C.

-

Co-Staining:

-

Imaging (Live Cell Recommended):

-

Quantification: Calculate Pearson’s Correlation Coefficient (PCC) using ImageJ (JACoP plugin).[2]

-

PCC > 0.7 indicates strong colocalization.[2]

-

Mechanistic Insight: Active vs. Passive Transport

To determine if uptake is energy-dependent (Endocytosis/Active Transport) or passive diffusion.[1][2]

| Condition | Rationale | Expected Result (Passive) | Expected Result (Active) |

| 37°C (Control) | Standard physiological uptake. | 100% Uptake | 100% Uptake |

| 4°C (Ice) | Inhibits ATP-dependent processes and membrane fluidity.[1][2] | High Uptake (Diffusion) | Blocked (<10%) |

| NaN3 + 2-DG | ATP depletion (Metabolic block).[2] | High Uptake | Blocked |

Protocol Modification: Repeat Protocol B (Flow Cytometry) but pre-incubate cells at 4°C or with metabolic inhibitors (10 mM Sodium Azide + 50 mM 2-Deoxyglucose) for 30 mins before adding TQC.

Data Presentation & Analysis

DOT Diagram: Intracellular Trafficking Pathways

Caption: Potential intracellular trafficking pathways for Quinoline-4-carboxamides.[1][2]

References

-

Munier-Lehmann, H., et al. (2013).[2] "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. Link

-

Jarak, I., et al. (2005).[2] "Synthesis and biological evaluation of some 2-substituted quinoline-4-carboxamides." Heterocycles. (Foundational chemistry for this scaffold).

-

Slater, B., et al. (2016).[2] "P2X7 receptor antagonists: a patent review (2010-2015)." Expert Opinion on Therapeutic Patents. Link

-

Martinez, A., et al. (2019).[2] "Fluorescence properties of quinoline derivatives and their application in bioimaging." Journal of Fluorescence. (Validates intrinsic fluorescence of the scaffold).

methodology for testing enzyme inhibition by 2-(2-thienyl)-4-quinolinecarboxamide

Application Note & Protocol

Topic: A Comprehensive Methodological Guide for Characterizing Enzyme Inhibition by 2-(2-thienyl)-4-quinolinecarboxamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinoline carboxamide scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in compounds with significant biological activity.[1] This application note provides a detailed, field-proven methodology for the systematic evaluation of a novel derivative, 2-(2-thienyl)-4-quinolinecarboxamide, as a potential enzyme inhibitor. We present a multi-tiered approach, beginning with robust primary screening to identify inhibitory activity and determine potency (IC50), followed by in-depth secondary assays to elucidate the kinetic mechanism of action (MoA). The protocols are designed to be self-validating through the rigorous use of controls, ensuring data integrity and reproducibility. This guide explains not only the "how" but also the "why" behind critical experimental choices, empowering researchers to adapt these methods for their specific enzyme targets and accelerate the drug discovery process.

Introduction: The Rationale for Inhibition Screening

The discovery of novel enzyme inhibitors is a cornerstone of modern drug development.[2] Enzymes are critical mediators of countless physiological and pathological processes, making them high-value therapeutic targets.[3] Compounds based on the quinoline core, such as 2-(2-thienyl)-4-quinolinecarboxamide, are of particular interest due to their structural similarities to known bioactive molecules, including agents developed as anticancer, antimalarial, and neuroprotective therapeutics.[1][4] For instance, certain quinoline carboxamides have been identified as potent inhibitors of the NAD-hydrolyzing enzyme CD38.[5][6]

A systematic and rigorous testing cascade is essential to move a compound from initial concept to a viable lead. This process begins with confirming that the compound interacts with the target enzyme and quantifying its potency. The initial measure of potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Following this, determining the mechanism of inhibition (e.g., competitive, non-competitive) provides crucial insights into how the compound interacts with the enzyme, which is vital for lead optimization.[7]

This document outlines a universal framework using a generic enzyme system as an example. The principles and protocols can be widely adapted to various enzyme classes, such as kinases, proteases, and metabolic enzymes.

Foundational Principle: Selecting the Right Assay

The choice of assay technology is critical for generating reliable data. For initial screening and potency determination, fluorescence-based assays are highly recommended. They offer several distinct advantages:

-

High Sensitivity: They can detect minute changes in product formation, allowing for the use of low enzyme concentrations.[8][9]

-

Continuous Monitoring: Reaction kinetics can be monitored in real-time, which is essential for ensuring initial velocity conditions are met.[8][10]

-

High-Throughput Compatibility: These assays are readily adaptable to multi-well plate formats (96, 384), making them ideal for screening compound libraries and performing dose-response curves.[3][11]

As an alternative, traditional spectrophotometric (colorimetric) assays can be employed. These methods are cost-effective and robust, tracking changes in light absorbance as a substrate is converted to a product.[12][13] While potentially less sensitive than fluorescence methods, they remain a powerful tool in many laboratories.[11]

Experimental Workflow Overview

A logical progression of experiments ensures that resources are used efficiently and that data from each stage informs the next. The workflow described here moves from broad screening to detailed mechanistic studies.

Caption: High-level workflow for enzyme inhibitor characterization.

PART 1: PROTOCOL FOR PRIMARY SCREENING AND IC50 DETERMINATION

Objective: To determine if 2-(2-thienyl)-4-quinolinecarboxamide inhibits the target enzyme and to calculate its IC50 value.

Principle: This protocol uses a continuous, fluorescence-based assay. An enzyme cleaves a non-fluorescent substrate to release a fluorescent product. The rate of increase in fluorescence is proportional to enzyme activity. An inhibitor will slow this rate.

Materials and Equipment

-

Test Compound: 2-(2-thienyl)-4-quinolinecarboxamide, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

-

Enzyme: Purified target enzyme stock of known concentration.

-

Substrate: Fluorogenic substrate specific to the enzyme.

-

Assay Buffer: Buffer in which the enzyme is optimally active (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20). The optimal pH and buffer conditions should be determined experimentally.[14][15]

-

Positive Control: A known inhibitor of the target enzyme.

-

Instrumentation: Fluorescence microplate reader with temperature control and kinetic reading capability.

-

Consumables: 96-well or 384-well black, flat-bottom assay plates.

Step-by-Step Protocol

-

Compound Serial Dilution:

-

Prepare a serial dilution of the 2-(2-thienyl)-4-quinolinecarboxamide stock solution.

-

Rationale: A wide concentration range (e.g., from 100 µM to 1 nM) is necessary to generate a complete dose-response curve for accurate IC50 calculation.[2]

-

Perform dilutions in 100% DMSO to avoid solubility issues. The final concentration of DMSO in the assay well must be kept constant across all wells (typically ≤1%) to avoid artifacts.

-

-

Assay Plate Preparation:

-

Add 1 µL of each compound dilution (and DMSO for controls) to the appropriate wells of the microplate.

-

Layout of Controls (Self-Validation):

-

100% Activity Control (Negative Control): Contains enzyme, substrate, and DMSO vehicle. This defines the uninhibited reaction rate.

-

0% Activity Control (Background): Contains substrate, buffer, and DMSO, but no enzyme . This measures background signal.[2]

-

Positive Control: Contains enzyme, substrate, and a known inhibitor at a concentration that gives maximal inhibition.

-

-

-

Enzyme Addition and Pre-incubation:

-

Prepare a working solution of the enzyme in assay buffer at a concentration that is 2x the final desired assay concentration.

-

Add 50 µL of the 2x enzyme solution to each well (except the 0% activity control wells, which receive 50 µL of assay buffer).

-

Mix the plate gently (e.g., orbital shaker for 30 seconds).

-

Incubate the plate for 15-30 minutes at the optimal reaction temperature (e.g., 25°C or 37°C).

-

Rationale: Pre-incubation allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.[16]

-

-

Reaction Initiation and Data Acquisition:

-

Prepare a working solution of the fluorogenic substrate in assay buffer at 2x the final desired concentration. This concentration should ideally be at or near the Michaelis constant (Km) of the enzyme to ensure sensitivity to competitive inhibitors.[2][17]

-

Add 49 µL of the 2x substrate solution to all wells to initiate the reaction (bringing the total volume to 100 µL).

-

Immediately place the plate in the fluorescence reader.

-

Measure the fluorescence intensity kinetically (e.g., one reading every 60 seconds for 30 minutes).

-

Data Analysis and Presentation

-

Calculate Initial Velocity (V₀): For each well, plot fluorescence intensity versus time. The initial velocity is the slope of the linear portion of this curve.[2]

-

Normalize Data: Convert the velocities into percent inhibition using the control wells: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_uninhibited - V_background))

-

Generate IC50 Curve: Plot % Inhibition versus the logarithm of the inhibitor concentration.

-

Fit the Data: Use a non-linear regression model (four-parameter logistic fit) to determine the IC50 value.[2]

| Compound | IC50 (µM) | Hill Slope | R² |

| 2-(2-thienyl)-4-quinolinecarboxamide | [Example Value: 1.25] | [Example Value: 1.1] | [Example Value: 0.99] |

| Positive Control Inhibitor | [Example Value: 0.05] | [Example Value: 1.0] | [Example Value: 0.99] |

| Caption: Example data table for summarizing IC50 results. |

PART 2: PROTOCOL FOR MECHANISM OF ACTION (MoA) STUDIES

Objective: To determine the kinetic mechanism by which 2-(2-thienyl)-4-quinolinecarboxamide inhibits the enzyme.

Principle: The mode of inhibition is determined by measuring enzyme kinetics at various concentrations of both the substrate and the inhibitor.[7] The changes in the key kinetic parameters, Km (substrate affinity) and Vmax (maximum reaction rate), reveal the mechanism.

Caption: Simplified diagrams of enzyme-inhibitor interactions.

Methodology

-

Experimental Design: Create a matrix of experimental conditions. You will test multiple fixed concentrations of the inhibitor (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki, where Ki is the inhibition constant, initially estimated from the IC50) against a range of substrate concentrations (e.g., 0.2x Km to 5x Km).[7]

-

Protocol Execution: Follow the same kinetic assay protocol as described in Part 1 for each condition in the matrix. Ensure that measurements are taken under initial velocity conditions for all substrate concentrations.[18]

-

Data Analysis:

-

For each inhibitor concentration, plot the initial velocity (V₀) against substrate concentration [S].

-

Fit this data to the Michaelis-Menten equation to determine the apparent Km (Km_app) and apparent Vmax (Vmax_app) at each inhibitor concentration.

-

Visualize the data using a double-reciprocal plot (Lineweaver-Burk plot: 1/V₀ vs 1/[S]). The pattern of line intersections is characteristic of the inhibition mode.

-

Interpreting the Results

The mechanism is identified by observing the effect of the inhibitor on Km and Vmax.

| Inhibition Mode | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |

| Competitive | Unchanged | Increases | Lines intersect on the y-axis |

| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis |